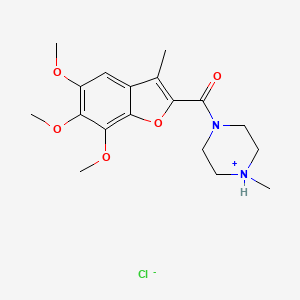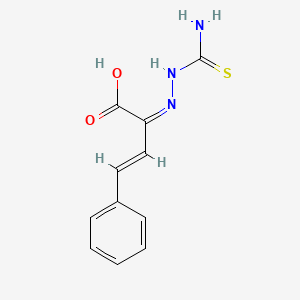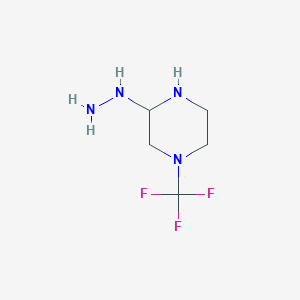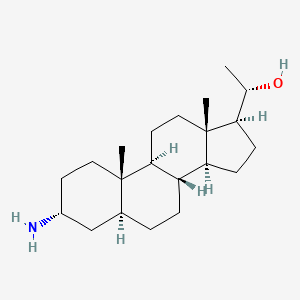
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is a complex organic compound featuring a benzofuran ring substituted with methoxy groups and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through palladium-catalyzed coupling reactions or copper-mediated cyclizations.
Introduction of Methoxy Groups: Electrophilic aromatic substitution reactions are employed to introduce methoxy groups at specific positions on the benzofuran ring.
Attachment of the Piperazine Moiety: This step involves the reaction of the benzofuran derivative with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzofuran ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperazine moiety contribute to its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine-based drugs used in various therapeutic applications.
Uniqueness: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is unique due to the combination of its benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
63446-00-4 |
|---|---|
Formule moléculaire |
C18H25ClN2O5 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(4-methylpiperazin-4-ium-1-yl)-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-yl)methanone;chloride |
InChI |
InChI=1S/C18H24N2O5.ClH/c1-11-12-10-13(22-3)16(23-4)17(24-5)15(12)25-14(11)18(21)20-8-6-19(2)7-9-20;/h10H,6-9H2,1-5H3;1H |
Clé InChI |
STTDURKXFLQOTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C(=C(C=C12)OC)OC)OC)C(=O)N3CC[NH+](CC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)













